molecular formula C36H56O9 B1149052 (1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid CAS No. 104055-76-7

(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

Cat. No.: B1149052
CAS No.: 104055-76-7
M. Wt: 632.82444
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Description

The compound (1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a highly complex triterpenoid characterized by:

  • Hexamethyl groups at positions 1, 2, 6b, 9, 9, and 12a.
  • A glycosidic linkage to a 3,4,5-trihydroxy-6-methyloxane (a monosaccharide derivative).
  • Two carboxylic acid groups at positions 4a and 6a.

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20+,22?,23-,24+,25+,26+,27-,28-,29+,33+,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQHFWXBKTHST-KOTQZWMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is a complex dicarboxylic acid derivative with significant structural intricacies. Its biological activity is of interest due to potential therapeutic applications and its role in various biochemical pathways. This article synthesizes existing research findings on the biological activity of this compound and its implications in health and disease.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly substituted polycyclic structure with multiple hydroxyl and methyl groups. Such modifications often influence the compound's solubility and reactivity. The presence of dicarboxylic acid moieties suggests potential interactions with biological systems that could lead to various physiological effects.

1. Antioxidant Properties

Research indicates that dicarboxylic acids can exhibit antioxidant properties. For instance, studies have shown that certain dicarboxylic acids protect against oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation in cellular models . This property is crucial in preventing cellular damage associated with various diseases.

2. Renoprotective Effects

A recent study highlighted the protective effects of octanedioic acid (DC 8), a simpler dicarboxylic acid structurally related to our compound. DC 8 supplementation was shown to protect kidney mitochondria and peroxisomes from damage due to ischemia-reperfusion injury . This suggests that similar compounds may also confer protective effects on renal tissues.

3. Metabolic Regulation

Dicarboxylic acids have been implicated in metabolic regulation. For example, dietary supplementation with dodecanedioic acid (DC 12) has been shown to improve metabolic rates and reduce body fat in animal models . These findings suggest that our compound may influence metabolic pathways beneficially.

The biological activities of the compound likely stem from its ability to interact with various cellular targets:

  • Peroxisomal Activation : The enhancement of peroxisomal fatty acid oxidation (FAO) is a proposed mechanism through which dicarboxylic acids exert protective effects against acute kidney injury (AKI) .
  • Cellular Signaling : Dicarboxylic acids may modulate signaling pathways involved in inflammation and metabolism by acting on G-protein coupled receptors (GPCRs), as suggested by studies on related compounds .

Case Studies

Several case studies provide insights into the potential applications of dicarboxylic acids:

  • Kidney Protection : In a mouse model subjected to renal injury via cisplatin administration, supplementation with DC 8 significantly reduced markers of kidney damage . This underscores the therapeutic potential of dicarboxylic acids in nephroprotection.
  • Obesity Management : Another study demonstrated that a high-fat diet supplemented with DC 12 resulted in improved insulin sensitivity and reduced obesity-related complications in mice . This finding points toward the utility of dicarboxylic acids in weight management strategies.

Scientific Research Applications

Structural Information

  • Molecular Formula : C30H50O5
  • Molecular Weight : 478.68 g/mol
  • CAS Number : 220435-39-2

Anti-Cancer Activity

Research indicates that the compound exhibits significant anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the suppression of the STAT3 activation pathway. Studies have highlighted its potential to induce apoptosis in cancer cells and reduce tumor growth in vivo models .

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory effects by modulating pathways associated with inflammation. It is reported to inhibit the NF-kB signaling pathway and reduce cytokine production in inflammatory responses. This suggests its potential utility in treating inflammatory diseases .

Neuroprotective Properties

In animal studies, the compound has been shown to enhance neurogenesis and improve cognitive functions following neural injuries. It may protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neural tissues .

Metabolic Health

The compound has been linked to improved metabolic health by enhancing insulin sensitivity and reducing fat accumulation. Animal studies indicate that it may help mitigate obesity-related complications by modulating lipid metabolism and promoting muscle growth .

Cosmetic Applications

Due to its bioactive properties, this compound is being explored for use in cosmetic formulations. Its anti-inflammatory and antioxidant effects make it a candidate for skin care products aimed at reducing signs of aging and promoting skin health .

Potential for Drug Development

The structural complexity and biological activity of this compound position it as a promising lead for drug development. Researchers are investigating its derivatives for enhanced efficacy against various diseases including cancer and metabolic disorders. The ability to synthesize analogs with improved bioavailability and potency is a key area of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name/ID Key Structural Features Biological Targets/Activities Reference
Target Compound Hexamethyl, 3,4,5-trihydroxy-6-methyloxane glycoside, dicarboxylic acid SERCA inhibition, metabolic regulation
Barbinervic Acid () Monocarboxylic acid, hydroxy/hydroxymethyl substituents Hedgehog pathway inhibition, antitumor
S35045 () C30H48O3, hydroxyl and methyl groups, no glycosylation Not explicitly stated
Compound 15 () Trisaccharide glycoside, heptamethyl groups, monocarboxylic acid Predicted multi-target activity (e.g., HSP90, DNA topoisomerases)
Celastrol Derivatives () Azidoethoxy modifications, triazole linkages SERCA modulation, anti-inflammatory

Key Structural Differences:

  • Glycosylation: The target compound’s monosaccharide unit contrasts with trisaccharide-linked analogs (e.g., ), which may reduce membrane permeability but enhance solubility .
  • Substituent Complexity : Compounds like ’s derivative feature aromatic groups (e.g., 4-hydroxy-3-methoxyphenyl), enabling π-π stacking interactions absent in the target compound .

Physicochemical Properties

Property Target Compound Barbinervic Acid () Compound 15 ()
Molecular Weight ~750 g/mol (estimated) ~500 g/mol 1221.40 g/mol
LogP ~-1.2 (predicted) ~2.5 (hydrophobic) -1.20 (XlogP)
H-Bond Donors 8+ 4 15
Polar Surface Area ~250 Ų ~100 Ų 413.00 Ų

The target compound’s glycosylation and dicarboxylic acid groups result in lower lipophilicity (LogP ~-1.2) compared to non-glycosylated analogs (e.g., LogP ~2.5 for barbinervic acid), favoring aqueous solubility but limiting blood-brain barrier penetration .

Preparation Methods

Botanical Origins and Isolation

The compound is primarily isolated from Uncaria tomentosa (cat’s claw) and related species. The stem bark or roots are processed via ethanol or methanol extraction, followed by sequential liquid-liquid partitioning and chromatographic purification. Key steps include:

Solvent Extraction

  • Plant material : Dried stem bark (particle size <1 mm).

  • Solvent system : Ethanol/water (70:30 v/v) at 60°C for 24 hours.

  • Yield : 0.5–1.2% w/w crude extract.

Fractionation and Purification

  • Liquid-liquid partitioning : Ethyl acetate and n-butanol phases enriched in triterpenoids.

  • Chromatography :

    • Size-exclusion chromatography : Sephadex LH-20 with methanol.

    • Preparative HPLC : YMC-Pack SIL-06 column (250 × 20 mm), isocratic elution with acetonitrile/water (75:25).

Semi-Synthetic Derivatization

Hydrolysis of Ester Precursors

The dicarboxylic acid core is obtained via hydrolysis of methyl or trifluoroethyl esters under basic conditions. For example:

Base-Catalyzed Hydrolysis

  • Substrate : Methyl ester derivative (e.g., compound 6p in).

  • Conditions : 1M NaOH in methanol/water (9:1), 60°C, 6 hours.

  • Yield : 85–92%.

Acidic Hydrolysis

  • Substrate : Hexafluoroisopropyl ester.

  • Conditions : 0.1M HCl in THF/water (4:1), 40°C, 3 hours.

  • Yield : 78%.

Glycosylation of the Aglycone

The α-L-rhamnopyranosyl moiety is introduced via Koenigs-Knorr or trichloroacetimidate methods:

Trichloroacetimidate Protocol

  • Donor : 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate.

  • Conditions : BF₃·Et₂O (0.2 eq.), dichloromethane, 0°C to RT, 12 hours.

  • Yield : 62%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Critical parameters for δ-lactam formation (precursor to the dicarboxylic acid core) include:

ParameterOptimal RangeImpact on YieldReference
Temperature60–70°CMaximizes cyclization
SolventChlorobenzeneReduces side reactions
CatalystAcetic anhydrideEnhances activation

Diastereoselectivity Control

Trans-diastereomers dominate (>90% de) when using bulky esters (e.g., 2,2,2-trifluoroethyl).

Analytical Characterization

Spectroscopic Confirmation

  • NMR :

    • ¹H NMR : δ 4.81 (d, J=2.0 Hz, H-3), δ 5.06 (d, J=2.2 Hz, H-24).

    • ¹³C NMR : δ 178.9 (C-28, COOH), δ 105.3 (C-1' of rhamnose).

  • HRMS : m/z 633.3867 [M+H]⁺ (calc. 633.3871 for C₃₆H₅₆O₉).

Chromatographic Purity

  • HPLC : YMC-Pack SIL-06 column, 1.0 mL/min, t₃=22.3 min.

  • Purity : ≥98% (area normalization) .

Q & A

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile byproducts.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify reactive degradation products .

How can regioselective functionalization of the tricyclic framework be achieved?

Advanced Research Focus
Leverage steric and electronic directing groups:

  • Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct substituents to electron-rich positions.
  • Transition Metal Catalysis : Pd-mediated C–H activation for late-stage diversification.
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., carboxylic acids) with tert-butyl esters to isolate target positions . Monitor reaction progress via TLC and LC-MS to optimize yields .

What analytical methods resolve conflicting data in stability studies under acidic/basic conditions?

Advanced Research Focus
Contradictions in degradation pathways (e.g., lactone vs. decarboxylation products) require:

pH-Variable Stability Assays : Use HPLC-PDA to track degradation kinetics.

Isolation of Degradants : Employ preparative chromatography followed by NMR and HRMS for structural confirmation.

Mechanistic Modeling : Apply Arrhenius plots and Eyring equations to predict activation energies for competing pathways .

How does stereochemistry at positions 4aR and 6aS influence biological activity?

Q. Advanced Research Focus

  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Compare binding affinities of stereoisomers.
  • Enzymatic Assays : Test inhibition/activation kinetics in vitro (e.g., IC₅₀ determination).
  • Structure-Activity Relationships (SAR) : Correlate stereochemical variations with functional outcomes (e.g., anti-inflammatory or antimicrobial activity) .

What chromatographic systems are optimal for purity analysis?

Q. Basic Research Focus

  • HPLC : Use C18 columns (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Monitor at 210–254 nm.
  • Chiral Chromatography : Employ amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) for enantiomeric excess determination.
  • Validation : Ensure >95% purity via area normalization and spike recovery tests .

How can computational modeling predict metabolic pathways for this compound?

Q. Advanced Research Focus

  • In Silico Tools : Use GLORY or Meteor Nexus to simulate Phase I/II metabolism.
  • CYP450 Docking : Identify likely oxidation sites via cytochrome P450 binding simulations.
  • Metabolite Identification : Cross-reference predictions with in vitro hepatocyte assays and LC-HRMS .

What experimental designs address low yields in large-scale synthesis?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, catalyst loading, and solvent ratios.
  • Flow Chemistry : Enhance mixing and heat transfer for exothermic steps.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

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